molecular formula C21H18O4 B8166475 Methyl 6-(benzyloxy)-4'-hydroxy-[1,1'-biphenyl]-3-carboxylate

Methyl 6-(benzyloxy)-4'-hydroxy-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B8166475
M. Wt: 334.4 g/mol
InChI Key: UCYBWMDBDQHHOF-UHFFFAOYSA-N
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Description

Methyl 6-(benzyloxy)-4’-hydroxy-[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the biphenyl class of molecules. This compound is characterized by the presence of a benzyloxy group, a hydroxy group, and a carboxylate ester group attached to a biphenyl core. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(benzyloxy)-4’-hydroxy-[1,1’-biphenyl]-3-carboxylate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(benzyloxy)-4’-hydroxy-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate ester group can be reduced to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylate ester can produce an alcohol.

Scientific Research Applications

Methyl 6-(benzyloxy)-4’-hydroxy-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(benzyloxy)-4’-hydroxy-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The benzyloxy and hydroxy groups can form hydrogen bonds with proteins or enzymes, affecting their activity. Additionally, the biphenyl core can engage in π-π stacking interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: This compound shares the benzyloxy and hydroxy groups but lacks the biphenyl core.

    4’-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid: Similar to the target compound but without the methyl ester group.

    6-(Benzyloxy)-[1,1’-biphenyl]-3-carboxylic acid: Lacks the hydroxy group present in the target compound.

Uniqueness

Methyl 6-(benzyloxy)-4’-hydroxy-[1,1’-biphenyl]-3-carboxylate is unique due to the combination of functional groups attached to the biphenyl core

Properties

IUPAC Name

methyl 3-(4-hydroxyphenyl)-4-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-24-21(23)17-9-12-20(25-14-15-5-3-2-4-6-15)19(13-17)16-7-10-18(22)11-8-16/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYBWMDBDQHHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(4-Hydroxyphenyl)boronic acid (5.0 g, 36.3 mmol), methyl 4-benzyloxy-3-bromobenzoate (7.0 g, 21.8 mmol) and cesium carbonate (18.0 g, 55.2 mmol) were added to a mixed solution of methanol (50 mL) and toluene (100 mL), the air was substituted with argon gas, and tetrakis(triphenylphosphine)palladium(0) (0.45 g, 0.39 mmol) was added. The reaction mixture was stirred under an argon atmosphere at 70° C. for 2 days. After cooling the reaction mixture, the insoluble material was filtered off through celite, and the filtrate was concentrated under reduced pressure. The obtained residue was subjected to silica gel column chromatography (ethyl acetate:hexane=1:5-2:1), and the obtained crystals were recrystallized from ethyl acetate-hexane to give the title compound (5.0 g, yield 69%) as colorless prism crystals.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.45 g
Type
catalyst
Reaction Step Two
Yield
69%

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